2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 138716-56-0
VCID: VC21181365
InChI: InChI=1S/C12H10Cl2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7+
SMILES: CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)Cl)Cl
Molecular Formula: C12H10Cl2N2O
Molecular Weight: 269.12 g/mol

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile

CAS No.: 138716-56-0

Cat. No.: VC21181365

Molecular Formula: C12H10Cl2N2O

Molecular Weight: 269.12 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile - 138716-56-0

Specification

CAS No. 138716-56-0
Molecular Formula C12H10Cl2N2O
Molecular Weight 269.12 g/mol
IUPAC Name (E)-2-(2,4-dichlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Standard InChI InChI=1S/C12H10Cl2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7+
Standard InChI Key YZCIMQOXZWNHSQ-BQYQJAHWSA-N
Isomeric SMILES CN(C)/C=C(\C#N)/C(=O)C1=C(C=C(C=C1)Cl)Cl
SMILES CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)Cl)Cl
Canonical SMILES CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile is identified by the CAS Registry Number 138716-56-0. It is also known by its systematic name 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile or the alternative name 2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile . The compound has a molecular formula of C₁₂H₁₀Cl₂N₂O with a molecular weight of 269.13 g/mol.

The structural features of this compound include:

  • A 2,4-dichlorophenyl ring

  • A benzoyl (carbonyl) group

  • An acrylonitrile backbone

  • A dimethylamino group

These structural components confer specific reactivity patterns and potential applications in chemical synthesis. The presence of the dichlorobenzoyl group and dimethylamino moiety attached to an acrylonitrile backbone creates a molecule with multiple reactive sites that can participate in various chemical transformations.

Structural Representation

The compound can be represented by the following molecular identifiers:

Table 1. Molecular Identifiers

Identifier TypeValue
SMILESCN(C)C=C(C#N)C(=O)c1ccc(cc1Cl)Cl
InChIInChI=1/C12H10Cl2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3
MDLNMFCD05864661

The molecular structure features three main functional groups that contribute to its chemical properties and reactivity: a nitrile group (C≡N), a carbonyl group (C=O), and a dimethylamino group (N(CH₃)₂) . These functional groups, combined with the chlorine substituents on the benzene ring, create a compound with versatile synthetic utility.

Physical and Chemical Properties

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile presents as a solid compound with distinctive physicochemical properties that influence its handling, storage, and applications in research settings.

Physical Properties

The compound exhibits the following physical characteristics:

Table 2. Physical Properties of 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile

PropertyValue
Physical StateSolid
Molecular Weight269.13 g/mol
Density1.313 g/cm³
Boiling Point473.974 °C at 760 mmHg
Flash Point240.451 °C
Vapor Pressure0 mmHg at 25°C
Index of Refraction1.579
Molar Volume204.945 cm³
Surface Tension48.452 dyne/cm
Enthalpy of Vaporization73.721 kJ/mol

These properties indicate that the compound has low volatility under standard laboratory conditions, which is an important consideration for handling and storage procedures .

Synthesis and Preparation Methods

The synthesis of 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile typically involves a controlled reaction between 2,4-dichlorobenzoyl chloride and dimethylaminoacetonitrile under basic conditions.

Standard Synthetic Approach

The standard preparation follows this general procedure:

  • Reaction of 2,4-dichlorobenzoyl chloride with dimethylaminoacetonitrile

  • Addition of a base catalyst such as triethylamine or sodium hydroxide

  • Reaction conditions: temperature between 60°C to 80°C

  • Reaction time: several hours to ensure complete conversion

  • Purification via appropriate techniques to obtain the pure product

This synthetic route provides an efficient means to obtain the target compound with good yield and purity. The reaction can be represented as:

2,4-dichlorobenzoyl chloride + dimethylaminoacetonitrile → 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile + HCl

Alternative Synthetic Routes

While the standard method described above is common, insights from related compounds suggest alternative approaches may be viable. For example, the synthesis of related compounds such as 2-(4-FLUOROBENZOYL)-3-(DIMETHYLAMINO) ACRYLONITRILE involves the reaction of 3-(4-Fluoro-phenyl)-3-oxo-propionitrile with N,N-dimethylformamide dimethyl acetal . A similar approach could potentially be adapted for the synthesis of 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile by using appropriate starting materials.

These synthetic methodologies provide researchers with options for preparing the compound based on available reagents and desired reaction conditions.

Applications and Research Significance

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile has several important applications in chemical research and development, primarily as an intermediate in organic synthesis.

Synthetic Intermediary Applications

The compound serves as a valuable intermediate in organic synthesis pathways, particularly in:

  • Pharmaceutical research and development

  • Synthesis of more complex bioactive molecules

  • Medicinal chemistry applications

  • Materials science research

Its utility as a synthetic building block stems from its structural features that enable various chemical transformations. The presence of the nitrile group, carbonyl functionality, and dimethylamino moiety provides multiple sites for further reactions, making it a versatile precursor for diverse chemical entities.

Comparison with Similar Compounds

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile belongs to a family of structurally related compounds with varying substituents and applications. Comparing these related compounds provides insight into structure-activity relationships and potential applications.

Structural Analogs

Table 4. Comparison of Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile138716-56-0C₁₂H₁₀Cl₂N₂O269.13Reference compound
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile138716-60-6C₁₂H₁₀F₂N₂O236.22Fluorine substitutions instead of chlorine
2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile52200-15-4C₁₂H₁₁FN₂O218.23Single fluorine at para position
2-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylonitrile738002C₁₁H₁₀Cl₂N₂241.11Lacks carbonyl group
3-(Dimethylamino)acrylonitrile2407-68-3C₅H₈N₂96.13Lacks aromatic ring and carbonyl group

These structural variations can significantly affect physicochemical properties, reactivity patterns, and potential applications of the compounds .

Structure-Activity Considerations

The substitution patterns on the benzene ring (chloro vs. fluoro) can influence:

  • Electronic properties of the molecule

  • Lipophilicity and membrane permeability

  • Metabolic stability

  • Binding interactions with potential biological targets

  • Reactivity in synthetic transformations

For instance, fluorine substitution, as in 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile, generally imparts greater metabolic stability compared to chlorine substitution, while potentially altering electronic properties of the molecule . These differences can be exploited in medicinal chemistry to fine-tune pharmacological properties.

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